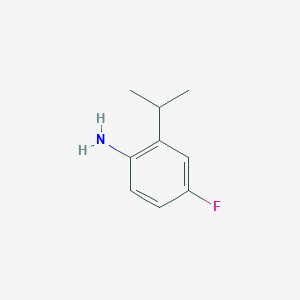

4-Fluoro-2-isopropylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

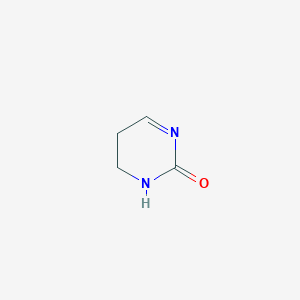

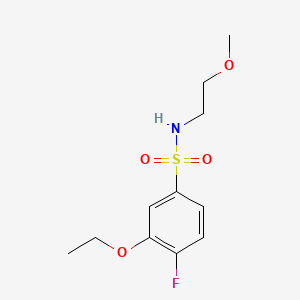

4-Fluoro-N-isopropylaniline is an intermediate used in the synthesis of Flufenacet, a herbicide . It has a molecular formula of C9H12FN .

Synthesis Analysis

The synthesis of 4-Fluoro-N-isopropylaniline involves adding 1 valent weight of 4-fluoronitrobenzene and 1-5 times of a mole valent weights of a compound (I), adding a transition metal catalyst, and reacting in the presence of an organic solvent in a hydrogen environment at 30-130°C .Molecular Structure Analysis

The molecular formula of 4-Fluoro-N-isopropylaniline is C9H12FN . The InChI code is 1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 .Physical and Chemical Properties Analysis

4-Fluoro-N-isopropylaniline has a molecular weight of 153.2 . It is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Structural Insights into Protein Modulation

Fluorinated amino acids, like 4-fluoroproline, have been studied for their ability to replace natural proline in proteins, thereby altering stability, conformation, and folding behavior. This modification can lead to increased or decreased protein stabilities depending on the specific diastereomers used, offering insights into complex protein frameworks and their stability (Holzberger et al., 2012).

Enhancing Enzymatic Features

Research on incorporating different fluorinated amino acids into enzymes has shown the potential to endow them with novel features such as solvent resistance, conformational stability, and enhanced activity. For instance, the successful substitution of proline, phenylalanine, and tryptophan residues with their fluorinated counterparts in an industrial enzyme resulted in a "Teflon" protein, highlighting the method's promise for industrial applications and synthetic biology (Merkel et al., 2010).

Fluorescent Amino Acids for Biological Studies

The synthesis and application of fluorescent amino acids, such as dansylalanine, demonstrate their utility in studying protein structure, dynamics, and interactions. These compounds provide a powerful tool for non-invasive studies in cells and intact organisms, enhancing our understanding of molecular processes (Summerer et al., 2006).

Conformational Tools and Reporters

Fluorinated prolines are used as conformational tools and reporters in peptide and protein chemistry. They influence the cis-trans conformational preferences of amide bonds in proteins and serve as sensitive reporters for studying protein conformation, interactions, and dynamics through nuclear magnetic resonance (NMR) studies (Verhoork et al., 2018).

Synthesis of Fluorinated Compounds for Medicinal Applications

The synthesis of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors, showcases the relevance of 4-fluoro-2-isopropylaniline and similar compounds in creating synthons for medicinal applications (Singh et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-2-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUTMKYMXTICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2669753.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2669758.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669772.png)

![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)